molecular formula C11H18F3NO2 B2667541 Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate CAS No. 1984092-62-7

Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate

Cat. No. B2667541
CAS RN: 1984092-62-7
M. Wt: 253.265
InChI Key: GUMDNQBNKNCBKE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as TFP, is a piperidine derivative that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In

Mechanism of Action

The mechanism of action of Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. This compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that reduces neuronal excitability. This may explain the anxiolytic and anticonvulsant properties of this compound. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter activity, this compound has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its analgesic properties. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This may contribute to this compound's potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, has a high yield, and is relatively inexpensive. Additionally, this compound has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, there are also some limitations to the use of this compound in lab experiments. It has been found to be relatively unstable in solution, which may limit its use in some experiments. Additionally, this compound has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are a number of potential future directions for research on Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate. One area of interest is the development of this compound as a drug candidate for the treatment of Alzheimer's disease. Additional studies will be needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of this compound as a potential analgesic, as it has been shown to have promising results in animal models. Additionally, further studies will be needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agrochemicals.

Synthesis Methods

The synthesis of Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate involves the reaction of (S)-piperidine-2-carboxylic acid with trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is then treated with tert-butyl chloroformate to obtain this compound. This method has been widely used in the synthesis of this compound due to its simplicity, high yield, and low cost.

Scientific Research Applications

Tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. Additionally, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This makes this compound a potential candidate for the treatment of Alzheimer's disease, as acetylcholine levels are known to be reduced in patients with this condition.

properties

IUPAC Name

tert-butyl (2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-5-4-7(6-15-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMDNQBNKNCBKE-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.